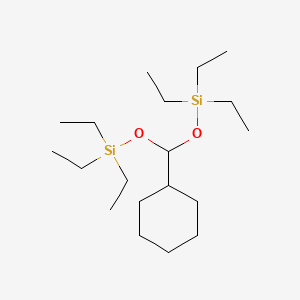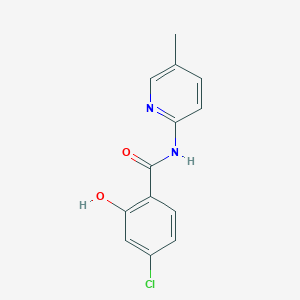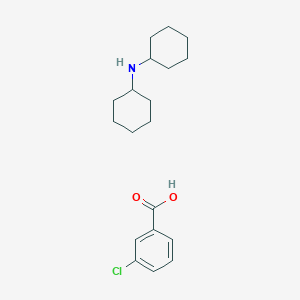
5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane is a complex organosilicon compound It features a cyclohexyl group attached to a silicon-oxygen-silicon (Si-O-Si) backbone, with ethyl groups providing additional steric bulk
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane typically involves the hydrosilylation of aliphatic and aromatic carboxylic acids. This reaction is catalyzed by boron-based catalysts such as tris(pentafluorophenyl)borane (B(C6F5)3), which operates under mild conditions. The reaction favors bulky tertiary silanes to selectively produce disilyl acetals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane undergoes several types of chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert siloxanes back to silanes.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts like platinum or palladium complexes.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various alkyl or aryl-substituted silanes.
科学的研究の応用
5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
作用機序
The mechanism by which 5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The Si-O-Si backbone allows for flexible binding to various substrates, facilitating catalytic and inhibitory activities. The cyclohexyl and ethyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
5-Dodecyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane: Similar structure but with a dodecyl group instead of a cyclohexyl group.
3,3,7,7-Tetraethyl-4,6-dioxa-3,7-distanna-5-thia-nonane: Contains tin (Sn) atoms instead of silicon (Si) atoms.
Uniqueness
5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
特性
CAS番号 |
530113-81-6 |
|---|---|
分子式 |
C19H42O2Si2 |
分子量 |
358.7 g/mol |
IUPAC名 |
[cyclohexyl(triethylsilyloxy)methoxy]-triethylsilane |
InChI |
InChI=1S/C19H42O2Si2/c1-7-22(8-2,9-3)20-19(18-16-14-13-15-17-18)21-23(10-4,11-5)12-6/h18-19H,7-17H2,1-6H3 |
InChIキー |
VRAIDGLXBCSFHI-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC(C1CCCCC1)O[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)

![1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14214082.png)

![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)

![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)
![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)



